molecular formula C6H7BrFNO B2711030 3-amino-5-fluorophenol hydrobromide CAS No. 2243515-02-6

3-amino-5-fluorophenol hydrobromide

Cat. No.: B2711030
CAS No.: 2243515-02-6
M. Wt: 208.03
InChI Key: PINOVCUHZUMOBN-UHFFFAOYSA-N
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Description

3-Amino-5-fluorophenol hydrobromide ( 2243515-02-6) is an organic compound with the molecular formula C 6 H 7 BrFNO and a molecular weight of 208.03 g/mol . This compound is supplied as the hydrobromide salt of 3-amino-5-fluorophenol, which may enhance its stability and crystallinity for handling and storage in research settings. As a multifunctional aromatic building block, it incorporates three distinct functional groups—an amino group, a phenolic hydroxyl group, and a fluorine atom—on a benzene ring. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules. The presence of both electron-donating and electron-withdrawing substituents on the same ring can influence its reactivity and the electronic properties of resulting compounds. Fluorinated aromatic scaffolds, like this one, are of significant interest in medicinal chemistry and drug discovery . The strategic incorporation of a fluorine atom into a lead compound is a common strategy to fine-tune its properties, such as enhancing metabolic stability, influencing lipophilicity, and modifying the pKa . Consequently, this compound may be used in the synthesis of fluorinated heterocycles or other novel chemical entities for research in pharmaceuticals and agrochemicals . Researchers can utilize this compound to develop structure-activity relationships (SAR) and explore new chemical space. Handling and Safety: Standard safety precautions for laboratory chemicals should be followed. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

3-amino-5-fluorophenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.BrH/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINOVCUHZUMOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-fluorophenol hydrobromide can be achieved through various synthetic routes. One common method involves the nitration of 3-fluorophenol to produce 3-nitro-5-fluorophenol, followed by reduction to obtain 3-amino-5-fluorophenol. The final step involves the reaction of 3-amino-5-fluorophenol with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-fluorophenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, primary and secondary amines, and various substituted phenols .

Scientific Research Applications

3-amino-5-fluorophenol hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-5-fluorophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine substituents on the phenol ring can enhance binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-amino-5-fluorophenol hydrobromide. Key differences in substituents, counterions, synthesis, and applications are highlighted.

2-Amino-5-Bromophenol Hydrochloride (Compound 3b [A])

  • Molecular Formula: C₆H₆BrNO·HCl
  • Molecular Weight : 236.48 g/mol (calculated)
  • Synthesis : Prepared via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide using HCl, yielding 36.1% as a white solid .
  • Key Differences: Substituents: Bromine at the 5-position (vs. fluorine in the target compound) and amino group at the 2-position. Counterion: HCl (vs. HBr). Reactivity: Bromine’s larger atomic size may influence electrophilic substitution compared to fluorine.

(3-Bromo-5-Trifluoromethyl-Phenyl)-Methyl-Amine Hydrochloride

  • Molecular Formula : C₈H₇BrClF₃N
  • Molecular Weight : 290.51 g/mol .
  • Key Differences :
    • Substituents: Bromine and trifluoromethyl (-CF₃) groups at the 3- and 5-positions, respectively, with a methylamine group.
    • Counterion: HCl.
    • Applications: Likely used in agrochemical or pharmaceutical intermediates due to the electron-withdrawing -CF₃ group.

3-((3-Aminopropyl)Amino)Phenol Hydrobromide

  • Molecular Formula : C₉H₁₄BrN₃O
  • Molecular Weight : 260.13 g/mol (calculated).
  • Synthesis: Derived from a nitroso coupling reaction involving ethanol and HBr, yielding an orange oily solid .
  • Key Differences: Extended alkyl chain (aminopropyl) enhances solubility in polar solvents. Applications: Intermediate for fluorescent probes due to its amine reactivity.

2-(Aminomethyl)-5-Fluorophenol Hydrobromide

  • Molecular Formula: C₇H₈BrFNO
  • Molecular Weight : 234.05 g/mol (calculated).
  • Key Differences: Aminomethyl (-CH₂NH₂) group at the 2-position (vs. amino at 3-position). Structural flexibility may alter binding affinity in drug-target interactions.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Counterion Key Substituents Yield/Synthesis Notes Applications
This compound C₆H₆FNO·HBr 220.02 (223.65 ) HBr 3-NH₂, 5-F, 1-OH Not specified Pharmaceutical intermediates
2-Amino-5-bromophenol hydrochloride C₆H₆BrNO·HCl 236.48 HCl 2-NH₂, 5-Br, 1-OH 36.1% yield via HCl hydrolysis Organic synthesis
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride C₈H₇BrClF₃N 290.51 HCl 3-Br, 5-CF₃, methylamine Not specified Agrochemical intermediates
3-((3-Aminopropyl)amino)phenol hydrobromide C₉H₁₄BrN₃O 260.13 HBr 3-aminopropyl, 1-OH Orange oily solid Fluorescent probes

Key Research Findings

Counterion Impact: HBr in this compound may enhance solubility in polar solvents compared to HCl analogs, which is critical for reaction efficiency .

Halogen Effects : Fluorine’s electronegativity and small size favor para-directed electrophilic substitution, whereas bromine’s bulkiness may slow reaction kinetics .

Structural Flexibility: Alkyl chain modifications (e.g., aminopropyl groups) improve compatibility with biological systems, as seen in fluorescent probe synthesis .

Biological Activity

3-Amino-5-fluorophenol hydrobromide is a derivative of phenol characterized by the presence of an amino group and a fluorine atom on the aromatic ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula: C6H6FNO•HBr
  • Molecular Weight: 203.03 g/mol
  • CAS Number: 2243515-02-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound can act as a competitive inhibitor for specific enzymes by binding to their active sites, thus affecting their catalytic activity .
  • Protein Modification: Through covalent bonding, it can modify proteins, potentially altering their structure and function.
  • Signaling Pathways: It may influence critical cellular signaling pathways related to cell growth, apoptosis, and metabolism.

Antimicrobial Activity

Research has indicated that 3-amino-5-fluorophenol derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed promising in vitro efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxicity and Anticancer Potential

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications. For instance, one study reported that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .

Case Studies

  • In Vitro Studies:
    • A study conducted on the cytotoxic effects of this compound on breast cancer cells demonstrated an IC50 value of approximately 25 µM, indicating significant potency against these cells .
    • Another investigation highlighted its ability to inhibit the growth of resistant bacterial strains, providing insights into its potential role as an antibiotic agent .
  • In Vivo Studies:
    • Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated favorable absorption and distribution profiles, supporting its further development as a therapeutic agent .

Applications in Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry:

  • Synthesis of Complex Molecules: It is employed in synthesizing more complex organic molecules due to its reactive functional groups.
  • Biological Probes: The compound is used as a probe in studying enzyme mechanisms and biological pathways, enhancing our understanding of various biochemical processes.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains amino and fluorine groups; versatile in synthesisAntimicrobial; anticancer
2-Amino-5-fluorophenolLacks bromide; simpler structureModerate antibacterial activity
4-Amino-2-fluorophenolDifferent substitution pattern; affects binding affinityPotentially lower activity

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